molecular formula C5H8F2N4 B13231494 2,2-Difluoro-3-(1H-1,2,4-triazol-1-yl)propan-1-amine

2,2-Difluoro-3-(1H-1,2,4-triazol-1-yl)propan-1-amine

Cat. No.: B13231494
M. Wt: 162.14 g/mol
InChI Key: LZWDTSJRQIPFNC-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(1H-1,2,4-triazol-1-yl)propan-1-amine is a fluorinated organic compound that features a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms and a triazole ring in its structure imparts unique chemical properties, making it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(1H-1,2,4-triazol-1-yl)propan-1-amine typically involves the introduction of fluorine atoms and the triazole ring into a suitable precursor. One common method involves the reaction of a difluorinated precursor with a triazole derivative under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(1H-1,2,4-triazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated oxides, while substitution reactions can produce a variety of triazole derivatives .

Scientific Research Applications

2,2-Difluoro-3-(1H-1,2,4-triazol-1-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(1H-1,2,4-triazol-1-yl)propan-1-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The fluorine atoms enhance the compound’s stability and bioavailability, making it more effective in its intended applications. The exact pathways and molecular targets depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-3-(1H-1,2,4-triazol-1-yl)propan-1-amine is unique due to its specific arrangement of fluorine atoms and the triazole ring. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C5H8F2N4

Molecular Weight

162.14 g/mol

IUPAC Name

2,2-difluoro-3-(1,2,4-triazol-1-yl)propan-1-amine

InChI

InChI=1S/C5H8F2N4/c6-5(7,1-8)2-11-4-9-3-10-11/h3-4H,1-2,8H2

InChI Key

LZWDTSJRQIPFNC-UHFFFAOYSA-N

Canonical SMILES

C1=NN(C=N1)CC(CN)(F)F

Origin of Product

United States

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